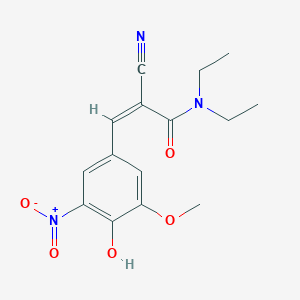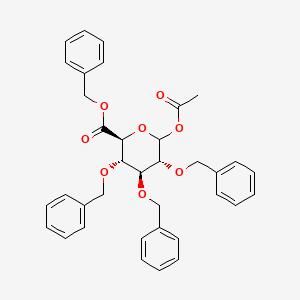
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a biochemical compound used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, and protein-glycan recognition .
Biochemical Analysis
Biochemical Properties
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate plays a crucial role in biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with several enzymes, including glucuronidases and glycosyltransferases, which are involved in the hydrolysis and transfer of glucuronic acid residues . These interactions are essential for the compound’s role in modifying and regulating the activity of various biomolecules. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which further influence its biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of key signaling molecules, such as kinases and phosphatases, which are involved in regulating cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins . These binding interactions can result in enzyme inhibition or activation, depending on the specific context and the nature of the interaction. For example, this compound can inhibit the activity of certain glucuronidases, thereby modulating the hydrolysis of glucuronic acid residues . Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by various environmental conditions, including temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . At lower doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed in studies, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as glucuronidases and glycosyltransferases, which play key roles in the hydrolysis and transfer of glucuronic acid residues . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism . Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical properties and interactions with other biomolecules, thereby influencing its overall biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in D-glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Undergoes nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include various benzylated derivatives and deprotected glucuronic acid derivatives .
Scientific Research Applications
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is widely used in scientific research, particularly in:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications related to glycan structures.
Industry: Used in the synthesis of complex carbohydrates and glycan-based materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. It serves as a substrate or inhibitor in various biochemical assays, helping to elucidate the molecular pathways and targets involved in glycan metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate: Similar structure but lacks the acetyl group.
Methyl 2,3,4-Tri-O-benzyl-D-glucuronate: Methyl ester instead of benzyl ester.
Ethyl 2,3,4-Tri-O-benzyl-D-glucuronate: Ethyl ester instead of benzyl ester.
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is unique due to its acetyl group, which can influence its reactivity and interactions with biological molecules. This makes it particularly useful in specific biochemical assays and research applications .
Properties
IUPAC Name |
benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCINNHLQNZDTRP-GBPDURFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
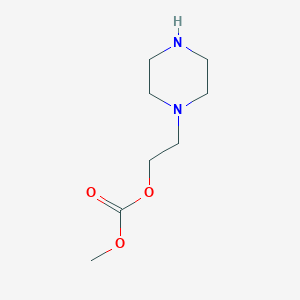
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

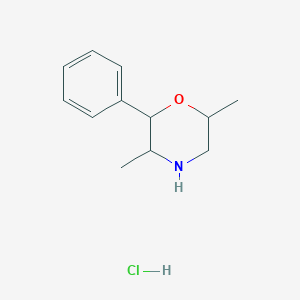
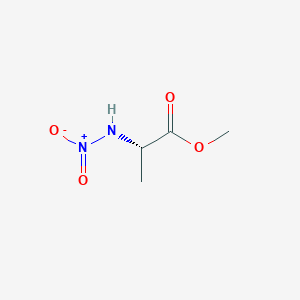
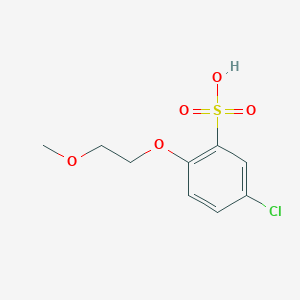
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
